4-[(Cyclopropylmethyl)sulfanyl]phenol
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Overview
Description
4-[(Cyclopropylmethyl)sulfanyl]phenol is an organic compound with the molecular formula C10H12OS. It is characterized by a phenol group substituted with a cyclopropylmethyl sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylmethyl)sulfanyl]phenol typically involves the reaction of cyclopropylmethyl chloride with 4-mercaptophenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of 4-mercaptophenol attacks the electrophilic carbon of cyclopropylmethyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropylmethyl)sulfanyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones derived from this compound can be reduced back to phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-[(Cyclopropylmethyl)sulfanyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylmethyl)sulfanyl]phenol depends on its specific applicationThese interactions can affect molecular pathways and targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylsulfanylphenol: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
4-Ethylsulfanylphenol: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.
4-Propylsulfanylphenol: Similar structure but with a propyl group instead of a cyclopropylmethyl group
Uniqueness
The uniqueness of 4-[(Cyclopropylmethyl)sulfanyl]phenol lies in the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to its analogs.
Properties
IUPAC Name |
4-(cyclopropylmethylsulfanyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,11H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLMGZCDJPJOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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